4-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-nitro-1-[(4-nitrophenyl)methyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O4/c15-13(16)9-3-1-8(2-4-9)6-12-7-10(5-11-12)14(17)18/h1-5,7H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXUMOCJRVECDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Nitro 1 4 Nitrophenyl Methyl 1h Pyrazole and Analogues
Classical and Modern Cycloaddition and Condensation Approaches
The formation of the pyrazole (B372694) ring is a cornerstone of synthesizing a vast array of heterocyclic compounds. These methods can be broadly categorized into classical cyclocondensation reactions and more contemporary multi-component strategies that offer greater efficiency and diversity.
Hydrazine-Based Cyclocondensation for Pyrazole Ring Formation
The most traditional and widely employed method for constructing the pyrazole ring is the cyclocondensation reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. prepchem.comnih.gov This approach, often referred to as the Knorr pyrazole synthesis, offers a straightforward route to the pyrazole core. For the synthesis of a 4-nitro-1H-pyrazole precursor, the reaction would typically involve the nitration of a pre-formed pyrazole ring. One established method for producing 4-nitropyrazole is the direct nitration of pyrazole using a mixture of nitric and sulfuric acids. guidechem.com
A plausible reaction scheme is outlined below:
Nitration of Pyrazole: Pyrazole is treated with a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) to introduce a nitro group at the 4-position of the pyrazole ring, yielding 4-nitro-1H-pyrazole. guidechem.com
N-alkylation: The resulting 4-nitro-1H-pyrazole is then reacted with 4-nitrobenzyl bromide in the presence of a suitable base (e.g., potassium carbonate) and a solvent (e.g., acetone (B3395972) or DMF) to yield the final product, 4-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole. semanticscholar.orgresearchgate.net
An alternative classical approach involves the reaction of a substituted hydrazine, such as 4-nitrophenylhydrazine (B89600), with a suitable three-carbon building block that already contains the precursor to the 4-nitro group on the pyrazole ring. For instance, reacting 4-nitrophenylhydrazine with nitromalonaldehyde (B3023284) would directly yield 1-(4-nitrophenyl)-4-nitropyrazole. google.com
Multi-Component Reactions for Diversified Pyrazole Synthesis
Multi-component reactions (MCRs) have emerged as powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. ekb.egorgsyn.org These reactions are highly atom-economical and offer a rapid route to a diverse range of compounds. For the synthesis of pyrazole analogues, MCRs can be designed to introduce a variety of substituents onto the pyrazole core.
While a specific MCR for the direct synthesis of this compound is not prominently described, the principles of MCRs can be applied to generate a library of related analogues. A general four-component reaction for the synthesis of pyranopyrazole derivatives, for example, involves the reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate (B1144303). discoveryjournals.org By selecting appropriate starting materials, such as 4-nitrobenzaldehyde (B150856) and a hydrazine derivative, it is possible to construct complex pyrazole-containing scaffolds with nitro-aromatic moieties.
A hypothetical MCR approach for a related structure could involve:
Reactants: 4-nitrobenzaldehyde, a β-ketoester, malononitrile, and a hydrazine derivative.
Catalyst: A base such as piperidine (B6355638) or an acid catalyst.
Product: A highly substituted pyrazole derivative incorporating the 4-nitrophenyl group.
The table below summarizes the key features of these approaches.
| Synthesis Approach | Key Features | Starting Materials (Example for Analogues) |
| Hydrazine-Based Cyclocondensation | Stepwise, reliable, good for specific targets. | Pyrazole, Nitrating agents, 4-Nitrobenzyl bromide |
| Multi-Component Reactions | One-pot, high efficiency, generates diversity. | Aldehydes, Malononitrile, β-ketoesters, Hydrazines |
Sustainable and Green Chemistry Strategies in Pyrazole Synthesis
In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. Green chemistry principles, such as the use of alternative energy sources and minimizing waste, are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles. researchgate.net
Microwave-Assisted Synthesis for Reaction Optimization
Microwave irradiation has become a popular tool in organic synthesis due to its ability to significantly reduce reaction times, increase product yields, and often lead to cleaner reactions with fewer side products. scispace.com The application of microwave energy can accelerate the classical cyclocondensation reactions for pyrazole synthesis.
For the synthesis of nitrophenyl-substituted pyrazoles, microwave-assisted methods have been shown to be effective. For instance, the reaction of ethyl 2-((4-nitrophenyl)diazenyl)-3-oxobutanoate with nicotinohydrazide to form a pyrazolone (B3327878) derivative was achieved in just 3 minutes under microwave irradiation, compared to 8 hours using conventional heating. nih.gov Similarly, a one-pot synthesis of 4-arylidenepyrazolone derivatives from β-ketoesters, hydrazines (including 3-nitrophenylhydrazine), and aldehydes has been efficiently carried out under solvent-free microwave conditions, with reaction times of around 10 minutes. researchgate.net
The table below presents a comparison of conventional and microwave-assisted synthesis for a related pyrazolone derivative. nih.gov
| Method | Reaction Time | Yield |
| Conventional Heating | 8 hours | Not specified |
| Microwave Irradiation | 3 minutes | Not specified |
Ultrasound-Assisted Synthetic Routes
Ultrasound irradiation is another green chemistry technique that utilizes the phenomenon of acoustic cavitation to enhance chemical reactivity. This method often leads to shorter reaction times, milder reaction conditions, and improved yields. semanticscholar.org
Ultrasound has been successfully employed in the synthesis of various pyrazole derivatives. For example, a four-component synthesis of pyrano[2,3-c]pyrazoles using aromatic aldehydes, malononitrile, an ethyl phenylpropanoate, and hydrazine hydrate was achieved in 2-6 minutes at room temperature under ultrasound irradiation. google.com The synthesis of substituted pyrazoles from the reaction of 1-aryl-2-(phenylsulphonyl)-ethanone with hydrazonyl halides has also been shown to be promoted by ultrasound, with reactions that did not proceed under silent conditions being successfully carried out with sonication. semanticscholar.org
Mechanochemical Activation in Pyrazole Derivatives Preparation
Mechanochemistry, which involves conducting chemical reactions by grinding solid reactants together, often in the absence of a solvent, is a highly sustainable synthetic method. This technique can lead to quantitative yields, reduced reaction times, and minimal waste generation.
The synthesis of p-nitrophenyl hydrazones, which are precursors to pyrazoles, has been successfully achieved through mechanochemical means by grinding p-nitrophenylhydrazine with various aromatic aldehydes at room temperature without a catalyst. discoveryjournals.org This solvent-free approach offers a clean and efficient route to these important intermediates. While the direct mechanochemical synthesis of this compound is not explicitly documented, the principles of mechanochemistry could likely be applied to the N-alkylation step, potentially by grinding 4-nitro-1H-pyrazole with 4-nitrobenzyl bromide in the presence of a solid base.
The following table summarizes the key advantages of these green synthetic methodologies.
| Green Chemistry Strategy | Key Advantages |
| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, cleaner products. |
| Ultrasound-Assisted Synthesis | Shorter reaction times, milder conditions, improved yields. |
| Mechanochemical Activation | Solvent-free, reduced waste, high efficiency. |
Catalytic Methodologies for High-Yield Pyrazole Derivatives
Modern synthetic chemistry has increasingly moved towards catalytic processes to enhance efficiency, reduce waste, and achieve high yields of desired products. In pyrazole synthesis, both transition-metal catalysis and catalyst-free approaches have been pivotal in developing robust and environmentally conscious protocols.
Transition-Metal Catalysis in N-Arylation and Functionalization
Transition-metal catalysis is a powerful tool for the direct functionalization of pyrazole rings, offering pathways to complex molecules that were previously difficult to access. rsc.orgresearchgate.net These methods often proceed under mild conditions with excellent functional group tolerance. nih.gov Traditional cross-coupling reactions typically require pre-functionalized pyrazoles, but modern approaches focus on the direct C–H functionalization, providing access to a wide range of derivatives in a single step. rsc.orgresearchgate.net
Palladium (Pd) and Copper (Cu) are among the most extensively used metals for these transformations. For instance, Pd-catalyzed cross-coupling reactions are valuable for creating unsymmetrically substituted pyrazoles. mdpi.com A one-pot method involving sequential Pd-catalyzed reactions with different boronic acids allows for the flexible introduction of varied (hetero)aryl substituents at the C-3 and C-5 positions of the pyrazole core. mdpi.com
Copper-catalyzed reactions have also proven effective. A copper-mediated method was developed for synthesizing 4-(trifluoromethyl)pyrazoles, and Cu(I) salts have been used as catalysts in aerobic cyclization reactions of unsaturated hydrazones to yield pyrazole derivatives, with oxygen serving as the terminal oxidant. nih.govnih.gov These catalytic systems are crucial for introducing specific functional groups and building the complex substitution patterns seen in molecules like this compound.
Table 1: Examples of Transition-Metal Catalyzed Reactions for Pyrazole Functionalization
| Catalyst System | Reaction Type | Substrates | Product Type | Key Features |
| Ru(II) photoredox | [3+2] Cycloaddition | N-aryl-4-nitropyrazoles | Fused pyrazoles | Utilizes light energy to drive the reaction. mdpi.com |
| Pd-catalysis | Site-selective cross-coupling | 3,5-dihalopyrazoles, Boronic acids | 3,5-disubstituted pyrazoles | Allows for sequential, one-pot functionalization. mdpi.com |
| Cu(I) salt (e.g., CuOTf) | Aerobic cyclization | β,γ-unsaturated hydrazones | Substituted pyrazoles | Uses O2 as an economical and green oxidant. nih.gov |
| Au(I)-catalysis | Tandem aminofluorination | - | Fluoropyrazoles | Provides a method for introducing fluorine atoms. nih.gov |
Catalyst-Free and Environmentally Benign Protocols
In alignment with the principles of green chemistry, significant research has focused on developing catalyst-free and environmentally friendly methods for pyrazole synthesis. ias.ac.in These protocols aim to reduce reliance on potentially toxic and expensive metal catalysts and minimize waste generation.
One prominent catalyst-free method is the 1,3-dipolar cycloaddition of diazo compounds to alkynes, which can proceed simply by heating. rsc.org For α-diazocarbonyl substrates, these reactions can be conducted under solvent-free conditions, affording pyrazole products in high yields without the need for extensive work-up or purification. rsc.org
Multicomponent Synthesis (MCS) represents another powerful and innovative strategy. mdpi.com These reactions construct complex molecules by combining multiple starting materials in a single step, which contrasts with traditional multi-step syntheses that often generate significant waste. mdpi.commdpi.com For example, a transition-metal-free method using molecular iodine as a catalyst has been developed to synthesize sulfonated pyrazoles from sulfonyl hydrazides, 1,3-diketones, and sodium sulfinates under mild conditions. mdpi.com Temperature-controlled divergent synthesis offers another metal-free approach, where pyrazoles or 1-tosyl-1H-pyrazoles can be obtained from common starting materials by simply adjusting the reaction temperature in solvents like ionic liquids or ethanol. nih.gov
Table 2: Environmentally Benign Protocols for Pyrazole Synthesis
| Method | Conditions | Reactants | Product | Key Advantages |
| Thermal Cycloaddition | Heating, solvent-free | Diazo compounds, alkynes | Substituted pyrazoles | High yields, no catalyst, no purification needed. rsc.org |
| Temperature-Controlled Synthesis | Metal- and oxidant-free, varying temperature | α,β-alkynic hydrazones | 1H- and 1-sulfonyl pyrazoles | Divergent synthesis controlled by temperature. nih.gov |
| Iodine-Catalyzed MCR | Molecular iodine, mild conditions | Sulfonyl hydrazides, 1,3-diketones, sodium sulfinates | Sulfonated pyrazoles | Metal-free, one-step formation of complex pyrazoles. mdpi.com |
| Microwave-Assisted Synthesis | Solvent-free, pyrrolidine-acetic acid catalyst | 1H-pyrazole-4-carbaldehyde, active methylenes, malononitrile | Fused pyran-pyrazole derivatives | Shorter reaction times, high selectivity, simple workup. mdpi.com |
Regioselective and Stereoselective Synthesis of Complex Pyrazole Architectures
Control over regioselectivity is a critical challenge in pyrazole synthesis, as reactions between unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines can lead to mixtures of regioisomers. mdpi.com Developing methodologies that yield a single, desired isomer is essential for creating structurally defined molecules for pharmaceutical and other applications.
The 1,3-dipolar cycloaddition reaction between alkynes and nitrilimines is a common route to tetrasubstituted pyrazoles, but it often suffers from low regioselectivity. mdpi.com To address this, researchers have developed innovative strategies. One approach involves an eliminative nitrilimine-alkene 1,3-dipolar cycloaddition (ENAC) reaction using enaminones and nitrilimines, which provides fully substituted pyrazoles in excellent yields and with high regioselectivity. mdpi.com
The choice of reactants and reaction conditions plays a crucial role in directing the outcome. For instance, the use of functionalized alkynes, such as alkynyl phenyl sulfones or alkynylboronates, has been shown to improve regioselectivity under specific conditions. acs.org A base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones provides a regioselective pathway to 1,4-disubstituted pyrazoles. acs.org Furthermore, a novel method for the regioselective synthesis of C3-hydroxyarylated pyrazoles involves the reaction of pyrazole N-oxides with arynes under mild conditions, a method that does not require blocking groups at the C4 and C5 positions to achieve selectivity. nih.gov
Table 3: Methodologies for Regioselective Pyrazole Synthesis
| Method | Reactants | Product | Regioselectivity |
| Eliminative Nitrilimine-Alkene Cycloaddition (ENAC) | Enaminones, in situ generated nitrilimines | Fully substituted pyrazoles | High |
| Base-Mediated [3+2] Cycloaddition | 2-Alkynyl-1,3-dithianes, Sydnones | 1,4-Disubstituted pyrazoles | High |
| Reaction with Arynes | Pyrazole N-oxides, Arynes | C3-Hydroxyarylated pyrazoles | High |
| Photoclick Cycloaddition | α,β-Unsaturated aldehydes, Hydrazines | Substituted pyrazoles | Complete |
Despite a comprehensive search for scientific literature, no specific experimental spectroscopic data (¹H NMR, ¹³C NMR, FTIR, and UV-Vis) for the compound This compound (CAS No. 90920-49-3) could be located. While data exists for structurally related compounds such as various nitropyrazoles and N-substituted pyrazole derivatives, this information is not directly applicable for a scientifically accurate and detailed characterization of the specified molecule.
The strict requirement to focus solely on "this compound" and to provide detailed, factual research findings and data tables cannot be met without access to published experimental results from the synthesis and characterization of this specific compound. Generating an article based on predictions or data from analogous structures would be speculative and would not meet the required standard of scientific accuracy.
Therefore, the requested article on the advanced spectroscopic characterization and structural elucidation of this compound cannot be generated at this time due to the absence of the necessary primary scientific data in the public domain.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Nitro 1 4 Nitrophenyl Methyl 1h Pyrazole
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For 4-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole, with a molecular formula of C₁₀H₈N₄O₄, the theoretical exact mass can be calculated. This calculated value serves as a benchmark for experimental HRMS measurements, where a close correlation between the two confirms the compound's identity.
In a typical HRMS experiment, the compound would be ionized, often using a soft ionization technique like electrospray ionization (ESI), to produce the protonated molecule [M+H]⁺. The mass-to-charge ratio (m/z) of this ion is then measured with high precision.
Table 1: Theoretical Isotopic Mass for this compound
| Molecular Formula | Ion | Theoretical Exact Mass (m/z) |
| C₁₀H₈N₄O₄ | [M+H]⁺ | 249.0624 |
| C₁₀H₈N₄O₄ | [M+Na]⁺ | 271.0443 |
This table presents the calculated theoretical exact masses for the protonated and sodiated adducts of the title compound. Experimental verification would involve comparing these values with the measured m/z in an HRMS spectrum.
The fragmentation pattern observed in the mass spectrum further corroborates the proposed structure. For a molecule like this compound, characteristic fragmentation would likely involve the cleavage of the bond between the pyrazole (B372694) ring and the methylene (B1212753) bridge, as well as the loss of the nitro groups.
X-ray Diffraction Crystallography for Definitive Solid-State Structure
Studies on similar pyrazole derivatives have shown that these molecules often crystallize in monoclinic or orthorhombic space groups. uned.esacs.org The planarity of the pyrazole and nitrophenyl rings is a key feature, although the dihedral angle between these two rings can vary depending on the steric hindrance and packing forces within the crystal.
Table 2: Expected Crystallographic Parameters for this compound based on Analogous Structures
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c, Pnma |
| Key Dihedral Angle | Torsion between pyrazole and nitrophenyl rings |
| Intermolecular Interactions | π-π stacking, C-H···O hydrogen bonds |
This table is a projection based on crystallographic data from structurally similar nitrophenyl-substituted pyrazoles and highlights the anticipated solid-state structural features of the title compound.
Intermolecular interactions, such as π-π stacking between the aromatic rings and weak C-H···O hydrogen bonds involving the nitro groups, are expected to play a significant role in the crystal packing of this compound. These non-covalent interactions dictate the supramolecular architecture of the compound in the solid state.
Integration of Experimental Spectroscopic Data with Computational Simulations
The integration of experimental spectroscopic data with computational simulations, particularly those based on Density Functional Theory (DFT), has become a powerful strategy for a deeper understanding of molecular structure and properties. mdpi.commdpi.comresearchgate.net While specific integrated studies on this compound are not prevalent, the methodology is widely applied to related heterocyclic compounds. mdpi.commdpi.com
This synergistic approach typically involves optimizing the molecular geometry of the compound using a suitable level of theory and basis set. Subsequently, spectroscopic parameters, such as vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts, can be calculated. mdpi.com These theoretical values are then compared with the experimentally obtained spectra. A strong correlation between the calculated and experimental data validates the proposed structure and provides a more detailed interpretation of the spectroscopic features. researchgate.net
For instance, DFT calculations can help in the precise assignment of vibrational modes in the infrared spectrum. mdpi.com Similarly, calculated NMR chemical shifts can aid in the unambiguous assignment of signals in the ¹H and ¹³C NMR spectra, which can sometimes be complex for substituted aromatic systems. researchgate.net
Table 3: Common Computational Methods for Spectroscopic Analysis of Pyrazole Derivatives
| Spectroscopic Technique | Computational Method | Information Gained |
| Infrared (IR) Spectroscopy | DFT Frequency Calculations | Assignment of vibrational modes |
| NMR Spectroscopy | GIAO (Gauge-Including Atomic Orbital) | Prediction of chemical shifts |
| UV-Vis Spectroscopy | TD-DFT (Time-Dependent DFT) | Analysis of electronic transitions |
This table outlines the common computational approaches used in conjunction with experimental spectroscopy to characterize pyrazole-based compounds.
Furthermore, computational models can provide insights into the electronic properties of the molecule, such as the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding its reactivity and potential applications.
Computational Chemistry and Molecular Modeling Investigations of 4 Nitro 1 4 Nitrophenyl Methyl 1h Pyrazole
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, are used to determine the electronic structure, geometry, and energy of a molecule with high accuracy. For 4-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole, such calculations illuminate the distribution of electrons and energy levels, which are key determinants of its chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. aip.org It is widely employed to predict the molecular geometry, vibrational frequencies, and electronic properties of compounds like this compound. researchgate.netresearchgate.net DFT studies typically involve optimizing the molecule's geometry to find its most stable, lowest-energy conformation. acu.edu.in This optimized structure provides precise data on bond lengths, bond angles, and dihedral angles.
For pyrazole (B372694) derivatives, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-31G(d,p) or cc-pvtz), have been instrumental in corroborating experimental findings from techniques like X-ray crystallography and NMR spectroscopy. researchgate.netnih.gov These studies confirm the spatial arrangement of the pyrazole core, the two nitrophenyl groups, and the methylene (B1212753) bridge, providing a foundational understanding of the molecule's three-dimensional shape. researchgate.net
Table 1: Representative Geometric Parameters Calculated by DFT (Note: This table contains representative data based on typical DFT calculations for similar pyrazole derivatives and does not represent experimentally verified values for this compound.)
| Parameter | Description | Representative Value |
| C-N (pyrazole ring) | Bond length within the pyrazole ring | ~ 1.35 Å |
| N-N (pyrazole ring) | Bond length within the pyrazole ring | ~ 1.34 Å |
| C-NO2 | Bond length of the nitro group attachment | ~ 1.47 Å |
| N-CH2 | Bond length of the methylene bridge to the pyrazole nitrogen | ~ 1.48 Å |
| C-N-C (angle) | Bond angle within the pyrazole ring | ~ 108° |
| Dihedral Angle | Torsion angle between the pyrazole and a phenyl ring | ~ 30-50° |
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. researchgate.net
Table 2: Representative Frontier Molecular Orbital Energies (Note: Values are illustrative, based on DFT calculations for analogous nitrophenyl pyrazole compounds.)
| Molecular Orbital | Description | Representative Energy (eV) |
| HOMO | Highest Occupied Molecular Orbital | ~ -6.0 to -7.5 eV |
| LUMO | Lowest Unoccupied Molecular Orbital | ~ -2.5 to -3.5 eV |
| Energy Gap (ΔE) | Difference between LUMO and HOMO | ~ 3.0 to 4.5 eV |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. researchgate.netwolfram.com The MEP map displays regions of varying electrostatic potential on the electron density surface. These regions are color-coded to indicate charge accumulation:
Red and Yellow: Regions of negative potential, rich in electrons, which are susceptible to electrophilic attack. researchgate.net
Blue: Regions of positive potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net
Green: Regions of neutral or near-zero potential. researchgate.net
For this compound, the MEP map would likely show significant negative potential (red/yellow) around the oxygen atoms of the two nitro groups, indicating these are prime sites for electrophilic interactions. nih.govresearchgate.net The hydrogen atoms of the phenyl and pyrazole rings would typically exhibit positive potential (blue), while the carbon-rich aromatic rings would show more neutral (green) or slightly negative character. mdpi.com This analysis is crucial for understanding intermolecular interactions, including hydrogen bonding and receptor binding. unar.ac.id
Structure Activity Relationship Sar Studies of 4 Nitro 1 4 Nitrophenyl Methyl 1h Pyrazole Derivatives
Systematic Modification of the Pyrazole (B372694) Ring and its Impact on Biological Activity
Substituents at the C3 and C5 positions can significantly influence the molecule's binding affinity and steric interactions within a receptor or enzyme active site. For instance, introducing bulky aryl or alkyl groups at these positions can enhance hydrophobic interactions but may also lead to steric hindrance if the binding pocket is constrained. Conversely, smaller functional groups may permit a better fit.
The C4 position is particularly crucial for electrophilic substitution reactions. academicstrive.com Altering the substituent at this position can modulate the electronic density of the entire ring system. In the parent compound, 4-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole, the C4 position is occupied by a potent electron-withdrawing nitro group, which significantly impacts its reactivity and biological interactions. Replacing this group with other substituents, such as halogens (e.g., Cl, Br) or small alkyl groups, can systematically alter the compound's electronic and steric profile, thereby influencing its biological activity. For example, studies on other pyrazole series have shown that introducing a halogen at C4 can be favorable for certain biological activities.
The balance between hydrophobic and hydrophilic substituents on the pyrazole ring is also a determining factor in the compound's pharmacokinetic properties, such as solubility and membrane permeability.
| Position on Pyrazole Ring | Type of Substituent | General Impact on Biological Activity |
| C3 | Aryl, Alkyl | Influences binding affinity and steric interactions. Bulky groups can enhance hydrophobic interactions. |
| C4 | Halogen, Nitro, Alkyl | Modulates electronic density of the ring; site of electrophilic substitution. Can be critical for potency. |
| C5 | Aryl, Alkyl | Similar to C3, affects steric fit and hydrophobic interactions with the target. |
Influence of the N-Substituent (4-nitrophenyl)methyl Moiety on Efficacy and Selectivity
The substituent at the N1 position of the pyrazole ring plays a pivotal role in determining the compound's pharmacological properties. N-substitution eliminates the possibility of the pyrazole ring acting as a hydrogen bond donor, which can fundamentally alter its binding mode to target proteins.
In the case of this compound, the N-substituent is a (4-nitrophenyl)methyl, or nitrobenzyl, group. This moiety has several important features:
Benzyl (B1604629) Group: The benzyl portion provides a degree of conformational flexibility and introduces a significant hydrophobic character, which can facilitate entry into hydrophobic binding pockets. SAR studies on N-benzyl pyrazoles have shown that this group is often well-tolerated and can be modified to explore interactions with specific regions of a biological target. nih.gov
The combination of the benzyl spacer and the electronically modified phenyl ring makes the (4-nitrophenyl)methyl moiety a key determinant of both the potency and selectivity of the molecule.
| Component of N-Substituent | Structural Feature | Influence on Efficacy and Selectivity |
| Methyl Bridge (-CH2-) | Flexible Linker | Provides conformational flexibility, allowing the nitrophenyl ring to adopt an optimal orientation for binding. |
| Phenyl Ring | Aromatic Surface | Can participate in hydrophobic and π-π stacking interactions with the biological target. |
| 4-Nitro Group | Electron-Withdrawing Group | Modifies the electronic character of the phenyl ring, potentially enhancing binding affinity and influencing selectivity. |
Positional Effects of the Nitro Group on the Pyrazole and Phenyl Rings
The nitro group (NO₂) is a powerful modulator of biological activity due to its strong electron-withdrawing nature and its ability to participate in hydrogen bonding as an acceptor. nih.gov The specific placement of nitro groups on both the pyrazole and the N-benzyl phenyl rings in this compound is a critical factor governing its biological profile.
Nitro Group at C4 of the Pyrazole Ring: Placing a nitro group at the C4 position significantly lowers the electron density of the pyrazole ring. This can make the ring more susceptible to certain types of interactions or reactions. Research on nitropyrazoles has shown that the position of the nitro group is a key determinant of activity. researchgate.net For instance, 4-nitropyrazoles are common intermediates in the synthesis of more complex energetic materials and bioactive compounds, highlighting the reactivity conferred by this substitution pattern. nih.gov
Nitro Group at C4 of the Phenyl Ring: The para-position of the nitro group on the N-benzyl substituent has specific electronic implications. It strongly withdraws electron density from the phenyl ring through resonance, which can influence the strength of π-π interactions. Studies on other classes of compounds, such as chalcones, have confirmed that the position of the nitro group on an aromatic ring plays a crucial role in determining anti-inflammatory and other biological activities. mdpi.com For example, a para-nitro group on one ring of a chalcone (B49325) was found to be favorable for vasorelaxant activity, while an ortho-nitro group was better for anti-inflammatory effects. mdpi.com This highlights the principle that positional isomerism of the nitro group can be used to tune a molecule for a specific biological outcome.
The presence of two nitro groups in the target molecule, one on each ring system, creates a unique electronic landscape that is central to its interaction with biological targets.
| Nitro Group Position | Ring System | Predicted Impact on Activity |
| Position 4 | Pyrazole Ring | Lowers electron density of the pyrazole core, affecting its reactivity and potential for nucleophilic attack. |
| Position 4 (para) | Phenyl Ring (of N-benzyl) | Strong electron-withdrawing effect influences π-π interactions and the overall electronic character of the substituent. |
Contribution of Electron-Donating and Electron-Withdrawing Groups to Biological Profiles
The electronic nature of substituents is a cornerstone of SAR. Electron-withdrawing groups (EWGs) like the nitro (NO₂) group and electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups can dramatically alter a molecule's polarity, reactivity, and binding characteristics. nih.govnih.gov
In this compound, both key substituents are strong EWGs. This dual substitution results in a significantly electron-deficient molecule. The general effects of EWGs include:
Increased Acidity: They can increase the acidity of nearby protons.
Modified Reactivity: They deactivate aromatic rings towards electrophilic substitution but activate them for nucleophilic substitution.
Altered Binding Interactions: The polarity and hydrogen bond accepting capability of the nitro group can lead to specific, strong interactions with complementary residues in a protein active site. nih.gov
Conversely, replacing the nitro groups with EDGs would increase the electron density of the heterocyclic and aromatic rings. This would alter the molecule's nucleophilicity and its potential interactions with biological targets. For example, in some classes of compounds, EDGs have been shown to increase potency, while in others, EWGs are favored. nih.gov The optimal electronic configuration is highly dependent on the specific biological target. The strong electron-withdrawing character of the two nitro groups in the title compound is therefore a defining feature of its biological profile.
| Substituent Type | Example | General Effect on Ring System | Potential Impact on Biological Profile |
| Electron-Withdrawing Group (EWG) | -NO₂, -CN, -CF₃ | Decreases electron density (deactivates ring) | Can enhance binding through specific polar interactions; may be crucial for activity against certain targets. |
| Electron-Donating Group (EDG) | -OCH₃, -CH₃, -NH₂ | Increases electron density (activates ring) | Can enhance activity by increasing the nucleophilicity of the molecule or by participating in different types of binding interactions. |
Rational Design Principles for Optimizing Biological Activity and Potency
Based on the SAR principles discussed, a rational design approach can be formulated to optimize the biological activity and potency of derivatives of this compound.
Modulation of Electronic Properties: The number and position of the nitro groups are primary targets for modification. Systematically moving the nitro group on the phenyl ring to the ortho or meta positions, or replacing it with other EWGs (e.g., cyano, trifluoromethyl) or EDGs, would generate a library of compounds with varied electronic profiles to test against specific biological targets.
Steric and Hydrophobic Tuning of the Pyrazole Ring: The C3 and C5 positions of the pyrazole ring are unoccupied in the parent structure. Introducing small alkyl, halogen, or other functional groups at these positions would allow for the exploration of steric and hydrophobic interactions within the target's binding site without drastically altering the core structure.
Alteration of the N-Substituent Linker: While the benzyl group provides a good scaffold, modifying its length or rigidity could optimize the orientation of the phenyl ring. For example, replacing the methylene (B1212753) (-CH2-) linker with an ethyl (-CH2CH2-) chain or a more rigid linker could fine-tune the compound's conformational preferences and improve its fit with the target.
By systematically applying these principles, new analogues can be designed with potentially enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles.
Future Perspectives and Emerging Research Directions for 4 Nitro 1 4 Nitrophenyl Methyl 1h Pyrazole
Exploration of Advanced Synthetic Methodologies for Enhanced Efficiency and Sustainability
The traditional synthesis of pyrazole (B372694) derivatives often involves multi-step procedures with harsh reaction conditions. nih.gov Future research will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic routes for 4-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole and its analogs. Advanced methodologies such as microwave-assisted organic synthesis (MAOS), multicomponent reactions (MCRs), and flow chemistry are poised to revolutionize the preparation of these compounds. mdpi.com These techniques offer significant advantages over classical methods, including drastically reduced reaction times, improved yields, and minimized solvent waste. Furthermore, the exploration of green catalysts, such as ionic liquids or solid-supported catalysts, could further enhance the sustainability of the synthetic process. mdpi.com
Table 1: Comparison of Synthetic Methodologies for Pyrazole Synthesis
| Methodology | Key Advantages | Potential for Sustainability |
|---|---|---|
| Classical Condensation | Well-established procedures | Often requires high temperatures, long reaction times, and stoichiometric reagents. |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields. | Lower energy consumption compared to conventional heating. |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid generation of molecular diversity. | Reduces the number of synthetic steps and purification processes, minimizing waste. |
| Flow Chemistry | Precise control over reaction parameters, enhanced safety, ease of scalability. | Efficient heat and mass transfer lead to higher efficiency and reduced byproduct formation. |
| Green Catalysis | Use of recyclable catalysts (e.g., ionic liquids), milder reaction conditions. | Reduces reliance on hazardous reagents and minimizes catalyst waste. |
Deep Mechanistic Elucidation of In Vitro Biological Interactions at the Molecular Level
While pyrazole scaffolds are known to interact with a wide array of biological targets—including protein kinases, tubulin, and various enzymes—the specific molecular interactions of this compound remain largely unexplored. nih.govresearchgate.net A crucial future direction is the deep mechanistic elucidation of its biological activity. Advanced analytical techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and surface plasmon resonance (SPR) can provide high-resolution insights into how the compound binds to its target proteins. Understanding these interactions at the atomic level is fundamental for explaining its mechanism of action and for guiding the rational design of more potent and selective analogs. For instance, determining whether the nitro groups act as hydrogen bond acceptors or contribute to other electrostatic interactions within a binding pocket would be a key area of investigation. nih.gov
Synergistic Application of Computational and Experimental Approaches for Drug Lead Optimization
The integration of computational and experimental methods is a powerful strategy for accelerating the drug discovery process. connectjournals.comijpsjournal.com For this compound, a synergistic approach can streamline its optimization from a hit compound to a viable drug lead. Computational tools can be employed to build a library of virtual derivatives and predict their biological activities and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.govmdpi.com Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, and molecular dynamics simulations can identify key structural features required for optimal activity and guide the synthesis of the most promising candidates. mdpi.comresearchgate.net These computationally prioritized compounds would then be synthesized and subjected to experimental validation, creating an efficient iterative cycle of design, synthesis, and testing that conserves time and resources. ijpsjournal.com
Table 2: Computational Tools in the Optimization of Pyrazole-Based Drug Leads
| Computational Tool | Application in Drug Discovery | Relevance to Pyrazole Optimization |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein. | To identify potential biological targets and understand key binding interactions. researchgate.net |
| QSAR Modeling | Correlates chemical structure with biological activity to predict the potency of new compounds. | To guide modifications on the pyrazole scaffold to enhance efficacy. researchgate.net |
| Pharmacophore Mapping | Identifies the essential 3D arrangement of functional groups required for biological activity. | To design novel derivatives that retain the necessary features for target binding. connectjournals.com |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to assess the stability of ligand-protein complexes. | To validate docking results and understand the dynamic behavior of the compound in the binding site. mdpi.com |
| ADME/Tox Prediction | In silico prediction of pharmacokinetic and toxicity profiles. | To filter out candidates with poor drug-like properties early in the discovery process. nih.gov |
Design and Synthesis of Multi-Targeting Pyrazole-Based Agents
Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways. nih.govnih.gov This has spurred interest in the development of multi-target agents that can modulate several key proteins simultaneously, potentially offering superior efficacy and a lower likelihood of drug resistance. nih.gov The pyrazole scaffold is an ideal framework for designing such agents. nih.gov Future research could focus on modifying the this compound structure to create hybrid molecules that act on multiple targets. For example, by incorporating a pharmacophore known to inhibit a specific kinase and another that targets a different protein involved in cell proliferation, a dual-action anticancer agent could be developed. This strategy represents a shift from the "one-target, one-drug" paradigm to a more holistic therapeutic approach.
Integration with Emerging Technologies in Drug Discovery Research
The landscape of drug discovery is being transformed by emerging technologies like artificial intelligence (AI), machine learning (ML), and high-throughput screening (HTS). connectjournals.comijpsjournal.com The future development of this compound and its derivatives will benefit immensely from these innovations. AI and ML algorithms can analyze vast datasets to identify novel structure-activity relationships, predict off-target effects, and design molecules with optimized properties from scratch. ijpsjournal.com Concurrently, HTS technologies can be used to rapidly screen large libraries of pyrazole derivatives against a panel of biological targets, enabling the swift identification of promising hit compounds for a variety of diseases. The integration of these technologies will undoubtedly accelerate the journey from initial concept to clinical candidate.
Addressing Unmet Therapeutic Needs through Pyrazole Scaffold Innovation
The ultimate goal of medicinal chemistry is to address unmet medical needs. The versatile pyrazole scaffold has already yielded drugs for cancer, inflammation, and infectious diseases. researchgate.netnih.govnih.gov The unique substitution pattern of this compound provides a novel starting point for tackling therapeutic challenges where current treatments are insufficient. Future research should prioritize the evaluation of this compound and its optimized analogs against diseases with high unmet needs, such as drug-resistant cancers, neurodegenerative conditions like Alzheimer's disease, and emerging infectious diseases. nih.govnih.gov By leveraging the innovative chemical space offered by this specific pyrazole scaffold, researchers can aim to develop next-generation therapeutics with improved efficacy, selectivity, and safety profiles, ultimately making a significant impact on human health. researchgate.netconnectjournals.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole, and how are reaction conditions optimized?
- Methodology : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, leveraging triazenylpyrazole precursors. Key steps include refluxing in THF/water (1:1) at 50°C for 16 hours with copper sulfate and sodium ascorbate as catalysts. Reaction optimization involves adjusting temperature, solvent polarity, and catalyst loading to improve yields (e.g., 61% yield achieved via column chromatography purification) . Alternative routes include nucleophilic substitution or cycloaddition reactions under microwave irradiation, which reduce reaction times .
Q. How is the structural identity of this compound confirmed?
- Analytical Techniques :
- NMR Spectroscopy : and NMR identify proton environments (e.g., aromatic protons at δ 8.33–8.37 ppm for nitroaryl groups) and carbon backbone .
- IR Spectroscopy : Peaks at 2122 cm (azide stretch) and 1511 cm (nitro group) confirm functional groups .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M] at m/z 244.0704) .
Q. What techniques ensure purity during synthesis?
- Quality Control : Thin-layer chromatography (TLC) monitors reaction progress, while flash chromatography (cyclohexane/ethyl acetate gradient) isolates pure products. Melting point analysis (e.g., 102–106°C) further confirms purity .
Advanced Research Questions
Q. How do substituent effects (e.g., nitro groups) influence the compound’s reactivity and biological activity?
- Structure-Activity Relationship (SAR) : Dual nitro groups enhance electrophilicity, enabling interactions with biological targets (e.g., enzyme active sites). Comparative studies show nitro-substituted pyrazoles exhibit higher antimicrobial activity than methyl or methoxy derivatives due to increased electron-withdrawing effects . X-ray crystallography reveals intramolecular interactions (e.g., C–H···O bonds) that stabilize the bioactive conformation .
Q. What strategies improve yield in multi-step syntheses of nitro-substituted pyrazoles?
- Optimization :
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., 30 seconds for cyclization steps) and improves regioselectivity .
- Solvent Selection : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates.
- Catalyst Systems : Copper(I) catalysts in CuAAC reactions minimize side products .
Q. How does the compound interact with biological targets at the molecular level?
- Mechanistic Insights : Molecular docking studies suggest nitro groups form hydrogen bonds with residues in bacterial enolase or fungal CYP51 enzymes. In vitro assays demonstrate dose-dependent inhibition (IC values in μM range), supported by kinetic studies showing non-competitive binding .
Q. What advanced analytical methods resolve structural ambiguities in crystalline forms?
- Crystallography : Single-crystal X-ray diffraction (SCXRD) reveals dihedral angles between aromatic rings (e.g., 3.75° between pyrazole and nitrofuran moieties) and π-π stacking interactions (3.44 Å spacing) that influence packing and stability .
Q. How can reactivity be tailored for specific applications (e.g., drug delivery or agrochemicals)?
- Functionalization :
- Azide-Alkyne Click Chemistry : Attach targeting moieties (e.g., polyethylene glycol) via CuAAC to improve solubility .
- Nucleophilic Substitution : Replace nitro groups with amines or thiols to modulate pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
